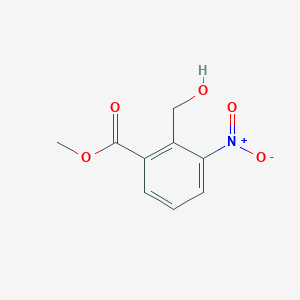
3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a derivative of Prednisolone, a synthetic glucocorticoid derived from cortisol. This compound is used to treat various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps. One common method includes the reaction of Prednisolone with semicarbazide under controlled conditions to form the disemicarbazone derivative. The reaction typically occurs in a solvent like methanol or DMSO at low temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups.
Substitution: Substitution reactions can occur at the acetate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other glucocorticoid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes. This leads to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Prednisolone 21-acetate: Another derivative of Prednisolone with similar anti-inflammatory properties.
Dexamethasone 21-acetate: A glucocorticoid with a different structure but similar therapeutic effects.
Uniqueness
3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is unique due to its disemicarbazone modification, which may enhance its stability and specificity in certain applications compared to other glucocorticoid derivatives.
Properties
CAS No. |
96580-08-4 |
|---|---|
Molecular Formula |
C₂₅H₃₆N₆O₆ |
Molecular Weight |
516.59 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B1145070.png)

